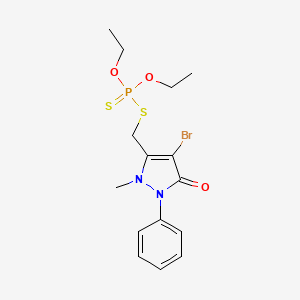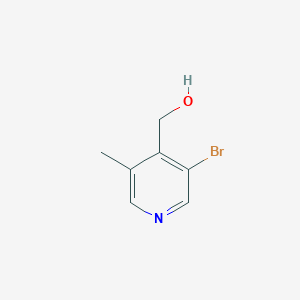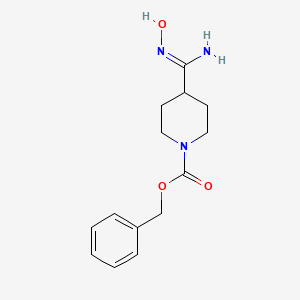
4-(Trifluoromethoxy)butyronitrile, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)butyronitrile, or 4-TFMBN, is a highly versatile and useful compound in the scientific research field. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TFMBN has a wide range of applications due to its high purity, excellent solubility in various solvents, and low toxicity. It is an important intermediate in the synthesis of many compounds and can be used in the production of various drugs, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
4-TFMBN is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of various drugs and can be used in the production of various drugs, agrochemicals, and other organic compounds. 4-TFMBN is also used in the synthesis of various organometallic compounds, such as palladium-catalyzed carbon-carbon bond formation and Suzuki-Miyaura cross-coupling reactions. Additionally, 4-TFMBN is used as a reagent in the synthesis of thioureas, imidazoles, and other heterocyclic compounds.
Wirkmechanismus
4-TFMBN is an important intermediate in the synthesis of various drugs and other organic compounds. The mechanism of action involves a nucleophilic substitution reaction, in which the trifluoromethyl group of the 4-TFMBN molecule is replaced by a nucleophilic group. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
4-TFMBN is a highly versatile and useful compound in the scientific research field. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its high purity and excellent solubility in various solvents, 4-TFMBN has a wide range of applications. However, due to its low toxicity, 4-TFMBN has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-TFMBN in lab experiments include its high purity, excellent solubility in various solvents, and low toxicity. Additionally, it is an important intermediate in the synthesis of various drugs and other organic compounds. However, there are some limitations to using 4-TFMBN in lab experiments. For example, the reaction may require a base, such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.
Zukünftige Richtungen
For 4-TFMBN include further research into its applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research into the mechanism of action and the biochemical and physiological effects of 4-TFMBN should be conducted. Finally, further research into the advantages and limitations of using 4-TFMBN in lab experiments should be conducted.
Synthesemethoden
4-TFMBN can be synthesized from trifluoromethyl bromide and butyronitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dimethyl sulfoxide, dichloromethane, or acetonitrile. The reaction is typically carried out at room temperature and the product is isolated by precipitation or distillation.
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXOKOJKGITLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)COC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)butyronitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)




![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)

![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)





